molecular formula C12H13N3O2 B2913314 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 926215-72-7

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2913314
CAS No.: 926215-72-7
M. Wt: 231.255
InChI Key: VWZIPYZDJWDKQC-UHFFFAOYSA-N
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Description

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 926215-72-7) is a high-value chemical building block with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical family, a privileged scaffold in medicinal chemistry recognized for its strong potential in biomedical applications . These heterocyclic compounds are of significant interest due to their structural resemblance to purine bases, making them versatile intermediates in the development of novel therapeutic agents . The primary research application of this carboxylic acid-functionalized derivative is as a key synthetic intermediate in pharmaceutical research, particularly for the synthesis of kinase inhibitors and other targeted small molecule therapies . The molecule features a 1-(1-cyclopropylethyl) group at the N1 position of the pyrazole ring, a substitution pattern known to enhance the drug-like properties and biological activity of the core scaffold . The carboxylic acid moiety at the 5-position provides an excellent handle for further synthetic modification through amide coupling or other conjugation chemistries, enabling the exploration of structure-activity relationships and the development of compound libraries for biological screening. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7(8-2-3-8)15-11-9(6-14-15)4-10(5-13-11)12(16)17/h4-8H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZIPYZDJWDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C3=NC=C(C=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyridine carboxylic acid under specific conditions that promote cyclization . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may act by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Substitution at the 1-Position

Compound 1-Position Substituent Key Properties/Biological Activity Reference
Target Compound 1-(1-Cyclopropylethyl) Enhanced lipophilicity and metabolic stability due to cyclopropane ring strain
1-Ethyl-4-[(1-methylethylidene)hydrazino]- (Etazolate) Ethyl PDE4 inhibitor; ethyl ester improves bioavailability
1-(Propan-2-yl)- () Isopropyl pKa = 4.06; predicted higher solubility vs. cyclopropylethyl derivative
1-(2-Chloro-2-phenylethyl) () Chlorophenylethyl A1-adenosine receptor ligand; halogen enhances binding affinity

Substitution at the 5-Position

Compound 5-Position Substituent Key Properties/Biological Activity Reference
Target Compound Carboxylic acid Enables hydrogen bonding; precursor for amide/ester derivatives
Methyl ester () COOCH3 Improved lipophilicity; used in prodrug design
Amide derivative () CONHR Potent NAMPT inhibitor (IC50 = 0.0051 μM)
Ethyl ester () COOCH2CH3 Intermediate for further functionalization

Physicochemical Properties

Property Target Compound (Predicted) 1-(Propan-2-yl) Analog () Methyl Ester ()
Molecular Weight 327.42 g/mol 205.21 g/mol 327.42 g/mol
pKa 3.52 ± 0.30 4.06 ± 0.30 N/A
LogP (Predicted) ~2.5 (cyclopropylethyl) ~1.8 (isopropyl) ~3.0 (ester)
Melting Point N/A 153°C 273–278.5°C

The lower pKa of the target compound (3.52 vs. 4.06) suggests stronger acidity, which may influence solubility and protein binding .

Biological Activity

1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H17N3O2
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 954254-86-5
  • SMILES Notation : CC(C1CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its role as an inhibitor of key signaling pathways in various cellular processes.

Research indicates that this compound acts as an inhibitor of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon), which are critical in inflammatory signaling pathways. The inhibition of these kinases can lead to reduced inflammatory responses and potential therapeutic effects in diseases characterized by excessive inflammation.

Inhibition Studies

A notable study highlighted that derivatives of pyrazolo[3,4-b]pyridine exhibited significant inhibitory effects on TBK1 and IKKε. Specifically, one derivative showed IC50 values of 1.0 nM for TBK1 and 5.6 nM for IKKε, indicating a potent inhibitory effect that could be leveraged for therapeutic applications in inflammatory diseases .

Case Studies and Applications

  • Anti-inflammatory Potential : The compound has shown promise in models of inflammation, suggesting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
  • Cancer Research : Given the role of TBK1 in cancer cell proliferation and survival, the compound's ability to inhibit this kinase could also position it as a candidate for cancer therapy.

Table 1: Biological Activity Summary

Activity TypeTarget KinaseIC50 Value (nM)Reference
TBK1 InhibitionTBK11.0
IKKε InhibitionIKKε5.6
PropertyValue
Molecular FormulaC15H17N3O2
Molecular Weight271.32 g/mol
CAS Number954254-86-5
Physical FormPowder

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